(Z)-2-氰基-N,3-双(4-甲氧基苯基)丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

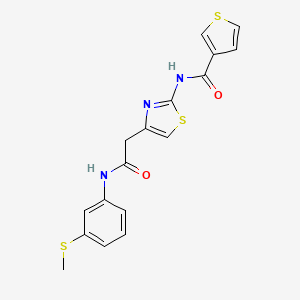

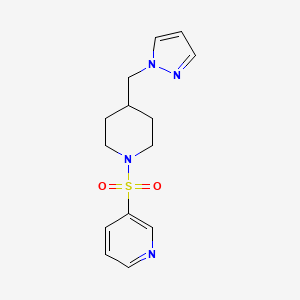

The compound (Z)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide is a cyano-containing enamide with methoxyphenyl substituents. It is part of a class of compounds that have been studied for their unique interactions in crystal packing and potential applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of a lithium salt of an ethyl cyanoacetate with a substituted benzohydroximoyl fluoride. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a compound with a similar structure, was prepared using this method, which suggests that a similar approach could be used for the synthesis of (Z)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide .

Molecular Structure Analysis

In the solid state, compounds of this family have been found to exist as the enamine tautomer, with the cyano group cis to the aromatic substituent, which is indicative of the Z configuration. The molecular structure is characterized by specific bond distances, such as the C=C and C–N bonds, which are crucial for the compound's reactivity and interactions .

Chemical Reactions Analysis

The chemical behavior of these compounds under different conditions can be complex. For example, in mass spectrometry studies, related compounds have shown a propensity for acid-catalyzed isomerization reactions, such as the Zip reaction, which can complicate the analysis of these molecules . This suggests that (Z)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide may also undergo similar reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the cyano group and the methoxyphenyl substituents can lead to unique non-covalent interactions, such as N≡π and O≡π interactions, as well as hydrogen bonding, which can affect the compound's solubility, stability, and crystal packing. For example, ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate has been shown to form a simple 1-D double-column structure in the crystal lattice due to these interactions . These properties are essential for understanding the material's behavior in different environments and potential applications.

科学研究应用

电致变色和电致发光材料

孙等 (2016) 的一项研究探索了具有双(二苯胺基)-芴单元的电活性聚酰胺,揭示了它们的优异溶解性、出色的热稳定性和显着的可逆电致变色特性。这项研究展示了类似化合物在开发用于电子和光电子学的先进材料方面的潜力 (孙等, 2016).

机械致变色性质

宋等 (2015) 对 3-芳基-2-氰基丙烯酰胺衍生物(包括与 "(Z)-2-氰基-N,3-双(4-甲氧基苯基)丙-2-烯酰胺" 相似的化合物)的研究表明,其堆积方式会影响独特的光学性质。这项研究表明在开发具有可调光学性质的材料中具有潜在应用 (宋等, 2015).

不对称催化

今本等 (2012) 讨论了用于不对称催化的刚性 P-手性膦配体的合成,强调了类似化合物在促进高度选择性化学转化中的多功能性。这项研究对合成手性药物和精细化学品具有重要意义 (今本等, 2012).

晶体堆积相互作用

张等 (2011) 研究了 (Z)-2-氰基-3-[(4-烷氧基苯基)氨基]丙-2-烯酸乙酯的晶体堆积,揭示了 N⋯π 和 O⋯π 相互作用的重要性。这项研究有助于理解固态中的分子相互作用,在分子晶体的设计中具有潜在应用 (张等, 2011).

定向芳基化和烯基化

Ilies 等 (2017) 关于铁/锌共催化的 C(sp3)–H 键定向芳基化和烯基化的一项研究提出了一种使用有机硼酸试剂形成 C–C 键的新方法。这项研究为酰胺和类似化合物的功能化开辟了新途径 (Ilies 等, 2017).

安全和危害

未来方向

属性

IUPAC Name |

(Z)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-16-7-3-13(4-8-16)11-14(12-19)18(21)20-15-5-9-17(23-2)10-6-15/h3-11H,1-2H3,(H,20,21)/b14-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMGIADQLYFVLO-KAMYIIQDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide](/img/structure/B3013839.png)

![1-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3013840.png)

![6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione](/img/structure/B3013843.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B3013845.png)

![7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B3013851.png)

![Methyl 2-[(1-ethylpyrazol-4-yl)amino]acetate](/img/structure/B3013852.png)

![1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B3013853.png)

![[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B3013854.png)